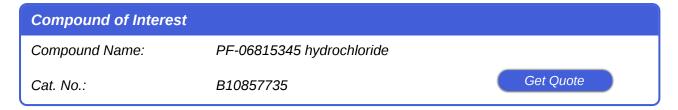


A Comprehensive Technical Guide to the Chemical Synthesis of PF-06815345 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis route of **PF-06815345 hydrochloride**, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The synthesis is notable for its strategic use of a regioselective tin-mediated alkylation to install a key tetrazole substituent and a highly selective enzymatic kinetic resolution to establish the desired stereochemistry. This guide provides detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the synthetic workflow and the relevant biological pathway.

Core Synthesis Strategy

The manufacturing process for **PF-06815345 hydrochloride** is a multi-step sequence that culminates in a Suzuki-Miyaura coupling to assemble the core structure. Key challenges in the synthesis, such as the regioselective alkylation of the tetrazole ring and the introduction of a chiral center, were overcome through the development of a robust and scalable process. A second-generation synthesis has been reported to deliver 12 kg of the active pharmaceutical ingredient (API) in a 14% overall yield[1].

Quantitative Data Summary



The following table summarizes the quantitative data for the key steps in the synthesis of **PF-06815345 hydrochloride**.

Step	Reaction	Starting Material	Product	Molar Equiv.	Yield (%)	Purity (%)
1	Tin- Mediated N-1 Alkylation	5- (trifluorome thyl)-1H- tetrazole	Tributylsta nnyl tetrazole intermediat e	1.0	~95	>98
2	Alkylation	Tributylsta nnyl tetrazole intermediat e	Racemic N-1 alkylated tetrazole	1.2	85	>97
3	Enzymatic Kinetic Resolution	Racemic N-1 alkylated tetrazole	(S)- enantiomer	1.0	48	>99 (ee)
4	Suzuki- Miyaura Coupling	(S)- enantiomer	PF- 06815345	1.1	80	>99.5
5	Salt Formation	PF- 06815345	PF- 06815345 Hydrochlori de	1.05	98	>99.8

Experimental Protocols Step 1 & 2: Regioselective Tin-Mediated N-1 Alkylation

This two-step one-pot procedure achieves the regioselective alkylation of the tetrazole ring at the N-1 position.

Protocol:



- To a stirred solution of 5-(trifluoromethyl)-1H-tetrazole (1.0 eq) in toluene (10 vol), is added tri-n-butyltin oxide (0.5 eq) at ambient temperature.
- The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the formation of the tributylstannyl tetrazole intermediate is complete (approx. 4-6 hours), as monitored by 1H NMR.
- The reaction mixture is cooled to 60 °C, and the racemic alkylating agent, (1-bromoethyl)cyclohexyl carbonate (1.2 eq), is added.
- The reaction is stirred at 60 °C for 12-18 hours until complete consumption of the stannyl tetrazole is observed by TLC.
- The mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (5 vol).
- The resulting suspension is stirred vigorously for 2 hours to precipitate the tin salts.
- The solid is removed by filtration, and the organic layer is separated, washed with brine (3 x 5 vol), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude racemic N-1 alkylated tetrazole is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the product as a colorless oil.

Step 3: Enzymatic Kinetic Resolution

The separation of the desired (S)-enantiomer is achieved through a highly selective enzymatic hydrolysis of the corresponding carbonate.

Protocol:

- The racemic N-1 alkylated tetrazole (1.0 eq) is dissolved in a biphasic solvent system of heptane and a phosphate buffer (pH 7.5) (1:1, 20 vol).
- Immobilized lipase B from Candida antarctica (Novozyme 435) (10% w/w) is added to the mixture.



- The suspension is stirred at 40 °C, and the progress of the resolution is monitored by chiral HPLC.
- The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
- The phases are separated, and the organic layer, containing the unreacted (S)-enantiomer, is washed with water (2 x 10 vol) and brine (10 vol), then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-enantiomer. The aqueous layer contains the hydrolyzed (R)-enantiomer.

Step 4: Suzuki-Miyaura Coupling

The final carbon-carbon bond formation is accomplished via a Suzuki-Miyaura cross-coupling reaction.

Protocol:

- To a degassed mixture of the (S)-enantiomer (1.0 eq), the corresponding boronic acid partner (1.1 eq), and potassium carbonate (2.5 eq) in a mixture of toluene and water (4:1, 15 vol) is added tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
- The reaction mixture is heated to 85 °C under a nitrogen atmosphere for 8-12 hours, with reaction progress monitored by HPLC.
- Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (10 vol).
- The organic layer is washed with water (2 x 10 vol) and brine (10 vol), dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by flash chromatography on silica gel to afford PF-06815345 as a white solid.

Step 5: Hydrochloride Salt Formation

Protocol:

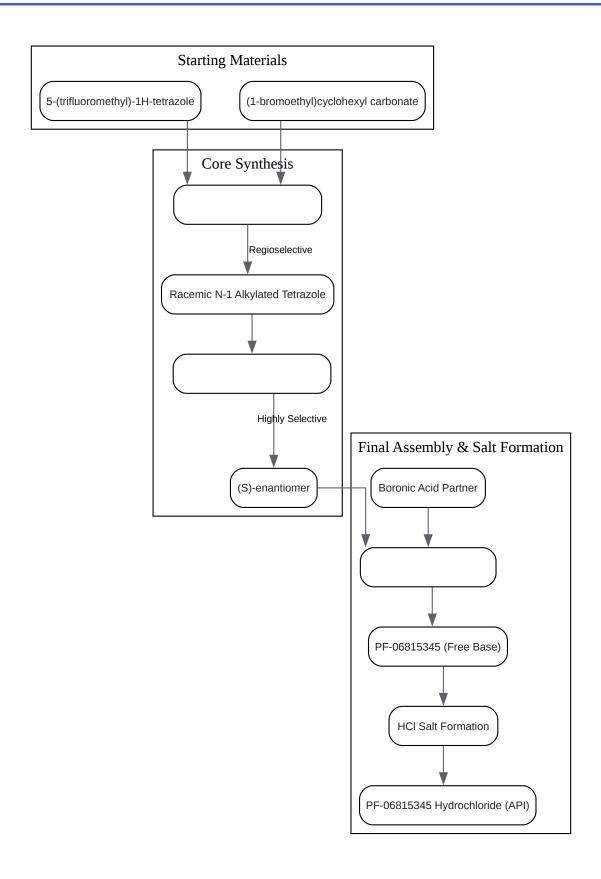


- PF-06815345 (1.0 eq) is dissolved in isopropanol (10 vol) at 50 °C.
- A solution of hydrochloric acid in isopropanol (1.05 eq) is added dropwise with stirring.
- The resulting suspension is stirred at 50 °C for 1 hour and then slowly cooled to room temperature and stirred for an additional 12 hours.
- The solid is collected by filtration, washed with cold isopropanol (2 x 2 vol), and dried under vacuum at 40 °C to yield **PF-06815345 hydrochloride** as a crystalline solid.

Visualizations

PF-06815345 Hydrochloride Synthesis Workflow



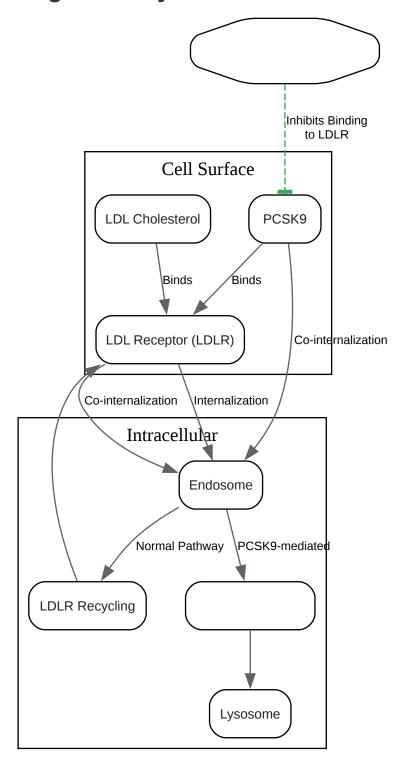


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Caption: Chemical synthesis workflow for **PF-06815345 hydrochloride**.



PCSK9 Signaling Pathway and Mechanism of Action



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Caption: PCSK9-mediated degradation of the LDL receptor and the inhibitory action of PF-06815345.

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References

- 1. discovery.researcher.life [discovery.researcher.life]
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